Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a piperidine ring substituted with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the propylsulfonyl group. The final step involves the esterification of the benzoic acid derivative with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the benzoate ester can be hydrolyzed to release active metabolites. The propylsulfonyl group may enhance the compound’s solubility and stability, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Ethyl 4-[(3-morpholinopropyl)amino]benzoate: Similar structure but with a morpholine ring instead of piperidine.
Ethyl 4-[(2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino]benzoate: Contains an azetidine ring and different substituents.
Uniqueness: Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate is unique due to the presence of the propylsulfonyl group, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring these characteristics.
Properties
IUPAC Name |
ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-12-26(23,24)20-11-5-6-15(13-20)17(21)19-16-9-7-14(8-10-16)18(22)25-4-2/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOHKGQOJQUTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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